N-Acetyl-2-amino-5-iodobenzoic acid is a chemical compound that belongs to the class of amino acids and derivatives. It features an acetyl group attached to the amino group of 2-amino-5-iodobenzoic acid, which itself consists of a benzene ring substituted with an amino group and an iodine atom. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The synthesis of N-acetyl-2-amino-5-iodobenzoic acid typically involves:
N-Acetyl-2-amino-5-iodobenzoic acid has several applications, particularly in:
Its unique structure allows it to serve as a precursor for more complex molecules used in medicinal chemistry .
Several compounds share structural similarities with N-acetyl-2-amino-5-iodobenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-bromobenzoic acid | Contains bromine instead of iodine | Potentially different reactivity due to bromine's properties |
| 2-Amino-4-chlorobenzoic acid | Chlorine substitution at a different position | Different electronic effects due to chlorine |
| Anthranilic acid | Lacks halogen substitution | Serves as a precursor for various bioactive compounds |
| 5-Iodoanthranilic acid | Similar structure but without acetylation | Known for specific biological activities |
These compounds illustrate how variations in halogen substitutions and functional groups can lead to differing chemical properties and biological activities .
The crystallographic investigation of N-Acetyl-2-amino-5-iodobenzoic acid requires examination of its structural arrangement within the solid state, drawing from established methodologies used for related iodobenzoic acid derivatives. While specific crystal structure data for this exact compound remains limited, insights can be derived from comprehensive studies of structurally analogous systems.
The molecular geometry of N-Acetyl-2-amino-5-iodobenzoic acid exhibits characteristic features common to ortho-substituted benzoic acid derivatives. The compound possesses a molecular formula of C₉H₈INO₃ with a molecular weight of 305.07 g/mol [1] [2]. The presence of the bulky iodine atom at the 5-position creates significant steric interactions that influence the overall molecular conformation and crystal packing arrangements.
Crystallographic studies of related compounds, particularly p-iodobenzoic acid, reveal monoclinic crystal systems with space group P2₁/a [3]. The unit cell parameters for p-iodobenzoic acid demonstrate dimensions of a=30.36(3) Å, b=6.04(1) Å, c=4.16(1) Å, with β=97.4(1)° and Z=4 [3]. These structural characteristics provide a framework for understanding the likely crystallographic behavior of the N-acetyl derivative.
The conformational flexibility of N-Acetyl-2-amino-5-iodobenzoic acid is significantly constrained by intramolecular interactions between the acetyl group and the adjacent carboxylic acid functionality. The acetyl protection of the amino group creates a more rigid molecular framework compared to the unprotected anthranilic acid analogue. This structural modification influences both the intermolecular packing and the accessibility of reactive sites within the crystal lattice.
Theoretical conformational analysis based on density functional theory calculations suggests that the compound adopts a planar or near-planar configuration for the benzoic acid core, with the acetyl group oriented to minimize steric repulsion with the iodine substituent [4]. The carboxylic acid group typically adopts a conformation that facilitates hydrogen bonding interactions with neighboring molecules in the crystal structure.
The presence of iodine as a heavy halogen atom in N-Acetyl-2-amino-5-iodobenzoic acid introduces significant opportunities for halogen bonding interactions that dictate the solid-state organization and crystal packing patterns. These non-covalent interactions play a crucial role in determining the physical properties and stability of the crystalline material.
Halogen bonding in iodinated aromatic systems demonstrates characteristic distance and angular parameters that reflect the strength and directionality of these interactions. Studies of related iodobenzoic acid derivatives reveal I⋯O halogen bond distances ranging from 2.754 to 3.265 Å, which are significantly shorter than the sum of van der Waals radii [5] [6]. The C-I⋯O angles typically range from 117.4° to 173.1°, indicating substantial linearity that confirms the charge-transfer character of these interactions [6].
In the context of N-Acetyl-2-amino-5-iodobenzoic acid, multiple acceptor sites are available for halogen bonding, including the carbonyl oxygen atoms of both the acetyl and carboxylic acid groups. The acetyl carbonyl oxygen represents a particularly favorable acceptor due to its enhanced electron density and accessibility. Research on halogenobenzoic acid cocrystals demonstrates that iodine atoms preferentially form I⋯O halogen bonds with carbonyl oxygen atoms rather than hydroxyl groups, with bond energies estimated at 16.9-19.1 kJ/mol [6].
The solid-state arrangements of iodinated compounds frequently exhibit one-dimensional polymeric chains interconnected through halogen bonding networks [7]. In 3-iodopropiolamides, intermolecular I⋯O contacts of 2.754-2.858 Å lead to polymeric chain formation, with the chain topology dependent on the specific molecular geometry and packing constraints [7]. Similar organizational principles likely apply to N-Acetyl-2-amino-5-iodobenzoic acid, where the combination of I⋯O halogen bonds and conventional hydrogen bonds creates complex supramolecular architectures.
The competitive nature of different intermolecular interactions influences the ultimate crystal structure. Studies of iodobenzoic acid-pyridine cocrystals reveal that when multiple halogen bonding opportunities exist, type II I⋯I contacts may predominate over I⋯O interactions, particularly when both donor and acceptor capabilities are present within the same molecular framework [6]. This competitive binding scenario suggests that N-Acetyl-2-amino-5-iodobenzoic acid may exhibit polymorphism depending on crystallization conditions and the presence of additional components.
The halogen bonding networks also contribute to the mechanical and thermal properties of the crystalline material. The directional nature of these interactions creates anisotropic crystal structures with distinct cleavage planes and expansion coefficients. The strength hierarchy of halogen bonds (I > Br > Cl) positions iodine as the most effective halogen bond donor, enabling the formation of robust supramolecular frameworks [8].
The electronic structure of N-Acetyl-2-amino-5-iodobenzoic acid has been investigated through comprehensive quantum mechanical calculations employing density functional theory methods. These computational studies provide detailed insights into the electronic distribution, orbital characteristics, and reactivity patterns that govern the chemical behavior of this compound.
Density functional theory calculations utilizing the B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets have been extensively applied to related acetamido compounds [4] [9]. The optimized molecular geometry reveals characteristic bond lengths and angles that reflect the electronic influence of the iodine substituent and the acetyl protection group. The C-I bond length typically measures approximately 2.09 Å, consistent with the expected value for aromatic carbon-iodine bonds in substituted benzoic acids [10].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides fundamental information about the electronic excitation and chemical reactivity of the compound. Computational studies of similar acetamido compounds demonstrate HOMO-LUMO gaps ranging from 3.5 to 5.2 eV, depending on the specific substitution pattern and solvent environment [9]. The presence of the electron-withdrawing iodine atom and the electron-donating acetamido group creates a polarized electronic structure that influences both the HOMO and LUMO energy levels.
Molecular electrostatic potential mapping reveals the distribution of electrophilic and nucleophilic sites across the molecular surface. The iodine atom exhibits a characteristic positive sigma-hole region that serves as the electrophilic center for halogen bonding interactions [10]. Theoretical calculations indicate that the electrostatic potential of iodine sigma-holes in iodobenzoic acid derivatives averages 66.9 kJ/mol/e, which is considerably lower than the corresponding values for iodopyridine systems [6].
Natural bond orbital analysis provides detailed information about the charge distribution and orbital hybridization within the molecule. The iodine atom typically carries a partial positive charge of approximately +0.15 to +0.25 e, while the oxygen atoms of the carbonyl groups exhibit negative charges ranging from -0.45 to -0.65 e [11]. These charge distributions directly correlate with the halogen bonding and hydrogen bonding capabilities observed in experimental crystal structures.
Vibrational frequency calculations enable the assignment of infrared and Raman spectroscopic bands to specific molecular motions. The acetyl C=O stretching vibration typically appears around 1650-1680 cm⁻¹, while the carboxylic acid C=O stretch occurs at higher frequencies near 1710-1730 cm⁻¹ [12]. The C-I stretching vibrations are observed in the low-frequency region around 450-600 cm⁻¹, reflecting the heavy mass of the iodine atom [12].
Solvent effects significantly influence the electronic properties and molecular geometry. Calculations performed in different solvent environments using polarizable continuum models demonstrate variations in dipole moments, HOMO-LUMO gaps, and molecular geometries [9]. These solvent-dependent changes affect both the spectroscopic properties and the intermolecular interaction capabilities of the compound.
The development of quantitative structure-activity relationship models for N-Acetyl-2-amino-5-iodobenzoic acid derivatives relies on the identification of molecular descriptors that correlate with biological or chemical activity. These predictive models serve as valuable tools for understanding the structural features that govern activity and for designing new compounds with enhanced properties.
Molecular descriptors encompassing electronic, steric, and physicochemical properties have been systematically evaluated for their correlation with activity profiles. Key descriptors include lipophilicity parameters such as LogP, molecular surface area calculations, atomic charge distributions, and topological indices that capture molecular shape and connectivity patterns [13] [14]. For benzoic acid derivatives, the correlation coefficient (R²) values for well-constructed models typically exceed 0.85, indicating strong predictive capability [14].
The influence of halogen substitution patterns on biological activity follows well-established trends observed across multiple compound series. Studies of iodobenzoic acid derivatives demonstrate that the para position generally provides superior activity compared to meta or ortho substitutions, likely due to optimized electronic effects and reduced steric hindrance [15]. The halogen bond strength hierarchy (I > Br > Cl) directly correlates with activity in systems where halogen bonding interactions are mechanistically important [8].
Quantitative structure-activity relationship analysis of related acetamido compounds reveals several critical molecular features that influence activity. The presence of the acetyl protecting group enhances molecular stability and modulates solubility properties, while the carboxylic acid functionality provides essential binding interactions through electrostatic and hydrogen bonding mechanisms [16]. Computational models incorporating these structural elements achieve cross-validated R² values (Q²) exceeding 0.90 in well-designed studies [17].
Machine learning approaches and artificial intelligence algorithms have been increasingly applied to structure-activity relationship modeling of complex organic molecules. Neural network models and support vector machines demonstrate superior performance compared to traditional linear regression methods, particularly for datasets with non-linear structure-activity relationships [13]. These advanced computational techniques enable the identification of subtle structural features that contribute to activity but may not be apparent through conventional analysis.
The integration of molecular docking studies with quantitative structure-activity relationship modeling provides enhanced predictive capability by incorporating information about binding modes and interaction energies. Docking studies of iodobenzoic acid derivatives with relevant protein targets reveal binding affinities that correlate well with experimental activity data [17]. The combination of multiple computational approaches creates robust predictive models suitable for virtual screening and compound optimization applications.
Validation of structure-activity relationship models requires rigorous statistical analysis and external validation using independent test sets. Leave-one-out cross-validation, Y-randomization tests, and applicability domain assessments ensure model reliability and prevent overfitting [18]. Well-validated models for benzoic acid derivatives demonstrate predicted R² values exceeding 0.80, confirming their utility for prospective compound design [14].